
1,5-Diiodo-hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diiodo-hexane is an organic compound with the molecular formula C6H12I2. It is a diiodoalkane, meaning it contains two iodine atoms attached to a hexane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diiodo-hexane can be synthesized through the iodination of hexane. One common method involves the reaction of hexane with iodine in the presence of a catalyst such as red phosphorus. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, this compound can be produced using continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diiodo-hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form hexane by removing the iodine atoms.
Photochemical Reactions: Under UV light, this compound can undergo homolytic cleavage, forming iodine radicals.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium hydroxide in ethanol.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Photochemical Reactions: UV light sources and appropriate solvents like cyclohexane.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as hexane derivatives with different functional groups.
Reduction: Hexane.
Photochemical Reactions: Iodine radicals and various cycloalkanes.
Applications De Recherche Scientifique
1,5-Diiodo-hexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a radiolabeling agent.
Industry: Utilized in the production of high-efficiency polymer/fullerene bulk heterojunction solar cells.
Mécanisme D'action
The mechanism of action of 1,5-Diiodo-hexane involves the homolytic cleavage of the carbon-iodine bonds under specific conditions, leading to the formation of iodine radicals. These radicals can participate in various chemical reactions, including cyclopropanation of olefins and radical nucleophilic substitution . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Diiodo-hexane: Another diiodoalkane with similar properties but a different iodine atom position.
1,2-Diiodoethane: A shorter chain diiodoalkane with different reactivity and applications.
1,4-Diiodobutane: A diiodoalkane with a four-carbon chain, used in different chemical reactions.
Uniqueness
1,5-Diiodo-hexane is unique due to its specific iodine atom positions, which influence its reactivity and the types of reactions it can undergo. Its six-carbon chain also makes it suitable for applications requiring longer alkyl chains compared to shorter diiodoalkanes .
Propriétés
Formule moléculaire |
C6H12I2 |
|---|---|
Poids moléculaire |
337.97 g/mol |
Nom IUPAC |
1,5-diiodohexane |
InChI |
InChI=1S/C6H12I2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3 |
Clé InChI |
LOGFVJQGFCCEIT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCI)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


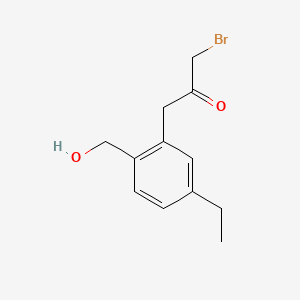
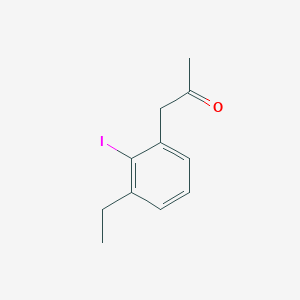
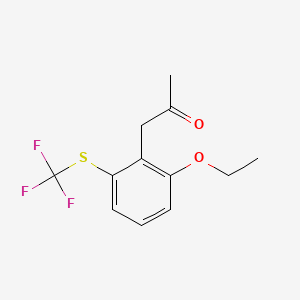
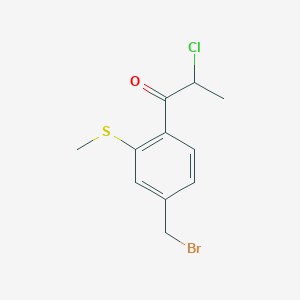

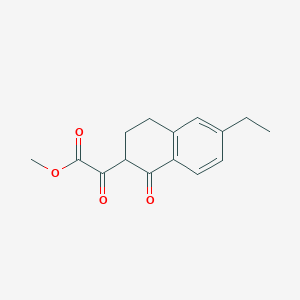
![(E)-3-(2,4-Diamino-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14062449.png)


![3-Amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B14062483.png)

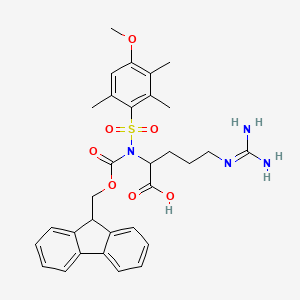
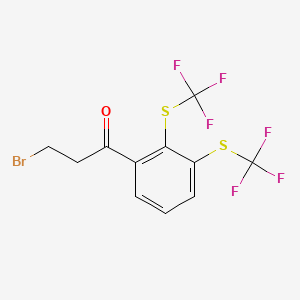
![Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B14062505.png)
